molecular formula C20H33NO5Si B12627825 Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane CAS No. 921200-46-6

Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane

Cat. No.: B12627825
CAS No.: 921200-46-6
M. Wt: 395.6 g/mol
InChI Key: GCJKZJJVSQLOHG-UHFFFAOYSA-N
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Description

Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is a chemical compound known for its unique structure and properties It is a silane derivative with a nitrophenyl group attached to an octenyl chain, which is further bonded to a silicon atom through three ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1-(4-nitrophenyl)oct-1-en-1-ol+TriethoxysilaneCatalystThis compound\text{1-(4-nitrophenyl)oct-1-en-1-ol} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} 1-(4-nitrophenyl)oct-1-en-1-ol+TriethoxysilaneCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Silane derivatives with different functional groups replacing the ethoxy groups.

Scientific Research Applications

Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other silane derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in bioconjugation and as a linker in the development of biomaterials.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane involves its ability to form covalent bonds with other molecules through its silane and nitrophenyl groups. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form strong siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

    Triethoxy(octyl)silane: Similar structure but lacks the nitrophenyl group.

    Triethoxy(phenyl)silane: Contains a phenyl group instead of the nitrophenyl group.

    Triethoxy(vinyl)silane: Contains a vinyl group instead of the octenyl chain.

Uniqueness

Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is unique due to the presence of both the nitrophenyl group and the octenyl chain, which impart distinct chemical and physical properties. The nitrophenyl group enhances its reactivity and potential for functionalization, while the octenyl chain provides flexibility and hydrophobicity.

Properties

CAS No.

921200-46-6

Molecular Formula

C20H33NO5Si

Molecular Weight

395.6 g/mol

IUPAC Name

triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane

InChI

InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-13-20(18-14-16-19(17-15-18)21(22)23)27(24-6-2,25-7-3)26-8-4/h13-17H,5-12H2,1-4H3

InChI Key

GCJKZJJVSQLOHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=C(C1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC

Origin of Product

United States

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